molecular formula C21H26N2O3 B3804127 4-[3-(2-isoxazolidinyl)propanoyl]-2-(1-naphthylmethyl)morpholine

4-[3-(2-isoxazolidinyl)propanoyl]-2-(1-naphthylmethyl)morpholine

Cat. No.: B3804127
M. Wt: 354.4 g/mol
InChI Key: QPKUFXCETDRNOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[3-(2-isoxazolidinyl)propanoyl]-2-(1-naphthylmethyl)morpholine” is a complex organic molecule. It contains an isoxazolidine ring, which is a type of heterocyclic compound . Isoxazolidines are used in various fields of chemistry due to their diverse reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The isoxazolidine ring would introduce some degree of ring strain, which could affect the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the isoxazolidine ring and the other functional groups present. The propanoyl group could potentially undergo reactions typical of carboxylic acids or their derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the isoxazolidine ring could potentially make the compound more polar .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug or a catalyst, for example, the mechanism of action would depend on the specific target or reaction.

Safety and Hazards

Without specific data, it’s hard to predict the exact safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

1-[2-(naphthalen-1-ylmethyl)morpholin-4-yl]-3-(1,2-oxazolidin-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c24-21(9-11-23-10-4-13-26-23)22-12-14-25-19(16-22)15-18-7-3-6-17-5-1-2-8-20(17)18/h1-3,5-8,19H,4,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKUFXCETDRNOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(OC1)CCC(=O)N2CCOC(C2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(2-isoxazolidinyl)propanoyl]-2-(1-naphthylmethyl)morpholine
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4-[3-(2-isoxazolidinyl)propanoyl]-2-(1-naphthylmethyl)morpholine
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4-[3-(2-isoxazolidinyl)propanoyl]-2-(1-naphthylmethyl)morpholine
Reactant of Route 5
4-[3-(2-isoxazolidinyl)propanoyl]-2-(1-naphthylmethyl)morpholine
Reactant of Route 6
4-[3-(2-isoxazolidinyl)propanoyl]-2-(1-naphthylmethyl)morpholine

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